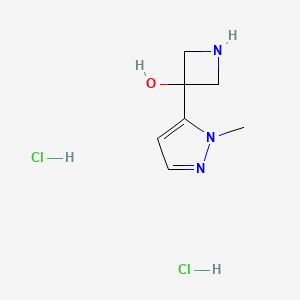

3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride is a chemical compound with the CAS Number: 2094614-36-3 . It has a molecular weight of 226.11 . The IUPAC name for this compound is 3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3O.2ClH/c1-10-6(2-3-9-10)7(11)4-8-5-7;;/h2-3,8,11H,4-5H2,1H3;2*1H . This indicates that the compound contains 7 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms .Aplicaciones Científicas De Investigación

Herbicide Development

Compounds containing the 3-methyl-1H-pyrazol-5-yl group have been studied for their potential as herbicides . For example, derivatives of quinclorac, a potent herbicide, have been synthesized with this group. These compounds showed excellent inhibition effects on barnyard grass in greenhouse experiments .

Antileishmanial Activity

Some hydrazine-coupled pyrazole derivatives, which include the 1-methyl-1H-pyrazol-5-yl group, have shown potent antileishmanial activity . One compound in particular displayed superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The same hydrazine-coupled pyrazole derivatives mentioned above have also demonstrated antimalarial activity . Two of these compounds showed significant inhibition effects against Plasmodium berghei, a parasite that causes malaria in mice .

Antifungal Activity

Compounds containing the 1-methyl-1H-pyrazol-5-yl group have been synthesized and tested for their antifungal activity . Most of these compounds displayed moderate to excellent activities against seven phytopathogenic fungi .

Synthesis of Novel Amides

The 1-methyl-1H-pyrazol-5-yl group has been used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides . These compounds were tested for their activities against phytopathogenic fungi .

Development of New Pesticides

Pyrazole-containing compounds, including those with the 1-methyl-1H-pyrazol-5-yl group, have received attention for the development of new pesticides . This is due to their various biological activities, high selectivities, and low toxicities .

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-methylpyrazol-3-yl)azetidin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-10-6(2-3-9-10)7(11)4-8-5-7;;/h2-3,8,11H,4-5H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCFIVGDVIQBJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2(CNC2)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2375765.png)

![N-(4-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2375774.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2375784.png)

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2375785.png)